

physical and chemical properties of Homovanillic Acid-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homovanillic Acid-d3*

Cat. No.: *B020060*

[Get Quote](#)

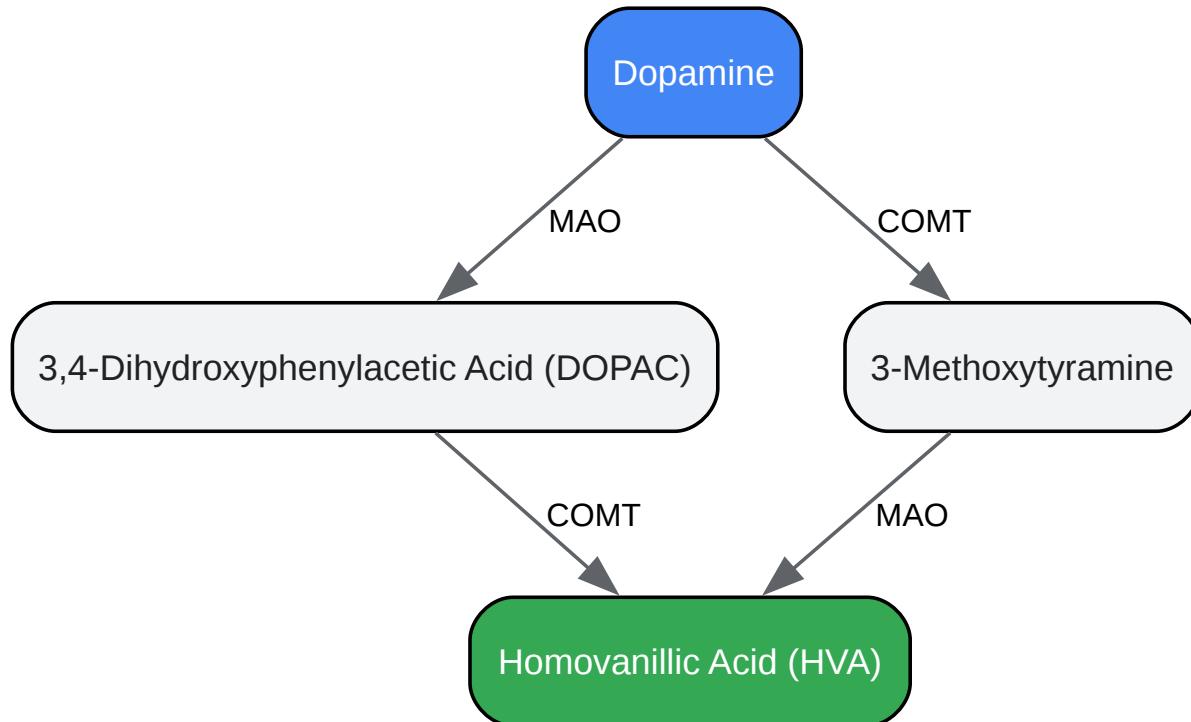
Homovanillic Acid-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic Acid-d3 (HVA-d3) is the deuterated analog of Homovanillic Acid (HVA), the primary metabolite of the neurotransmitter dopamine.^{[1][2][3]} Its structural similarity to endogenous HVA, combined with a distinct mass shift due to the deuterium labeling, makes it an invaluable tool in analytical and research settings.^[1] Primarily, it serves as a highly effective internal standard for the accurate quantification of HVA in various biological matrices, such as urine, plasma, and cerebrospinal fluid, using mass spectrometry-based methods.^[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Homovanillic Acid-d3**, detailed experimental protocols, and relevant biological pathways.

Core Physical and Chemical Properties


The introduction of three deuterium atoms in place of hydrogen atoms results in a slight increase in the molecular weight of **Homovanillic Acid-d3** compared to its non-deuterated counterpart. However, the fundamental physicochemical properties remain largely analogous.

Property	Value	Source(s)
Chemical Name	4-Hydroxy-3-(methoxy-d3)benzeneacetic Acid	
Synonyms	Vanilacetic Acid-d3, HVA-d3	
CAS Number	74495-71-9	
Molecular Formula	C ₉ H ₇ D ₃ O ₄	
Molecular Weight	185.19 g/mol	
Appearance	White to Off-White Solid	
Melting Point	135-137°C	
Boiling Point	No Data Available	
Solubility	DMSO (Slightly), Methanol (Slightly)	
Storage Temperature	-20°C	
Purity	Typically >95% (HPLC)	

Biological Significance: The Dopamine Metabolic Pathway

Homovanillic Acid is the terminal metabolite of dopamine, a critical neurotransmitter. The metabolic conversion is a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Understanding this pathway is crucial for interpreting the biological significance of HVA measurements in clinical and research applications, such as in the study of neuroblastoma and other neurological disorders.

Dopamine Metabolic Pathway to Homovanillic Acid

[Click to download full resolution via product page](#)

Dopamine Metabolic Pathway

Experimental Protocols

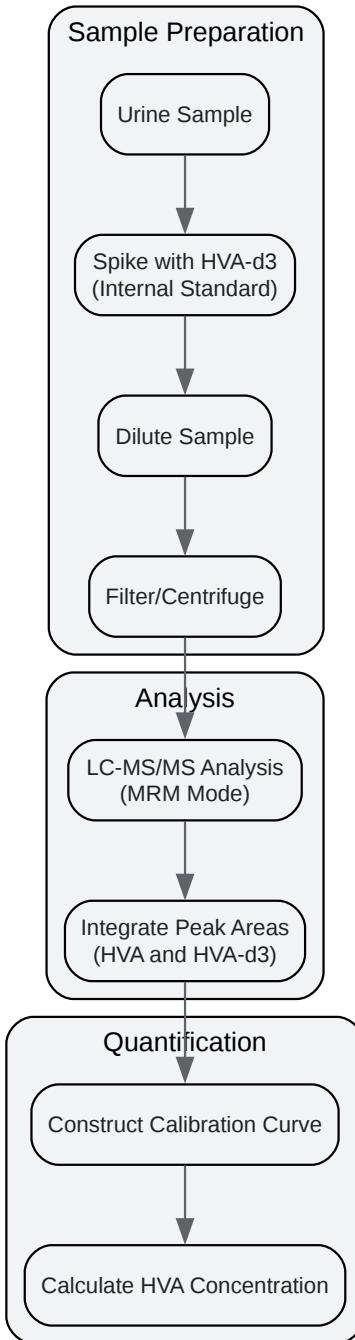
The unique properties of **Homovanillic Acid-d3** make it an ideal internal standard for quantitative analysis. Below are detailed methodologies for its use and characterization.

Quantification of Homovanillic Acid in Human Urine by LC-MS/MS

This protocol outlines a standard procedure for the quantification of HVA in urine using HVA-d3 as an internal standard.

1. Sample Preparation:

- Internal Standard Spiking: A known concentration of **Homovanillic Acid-d3** solution is added to an aliquot of the urine sample. This is a critical step for accurate quantification.
- Dilution: The spiked urine sample is then diluted with a suitable buffer or mobile phase.
- Filtration/Centrifugation: The diluted sample is filtered through a 0.22 μm filter or centrifuged to remove any particulate matter that could interfere with the LC-MS/MS analysis.


2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): The prepared sample is injected into an LC system. A reversed-phase C18 column is typically used to separate HVA and HVA-d3 from other components in the urine matrix. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.
- Mass Spectrometry (MS): The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both HVA and HVA-d3 are monitored.
 - HVA Transition (example): m/z 181 \rightarrow 137
 - HVA-d3 Transition (example): m/z 184 \rightarrow 140

3. Data Analysis:

- The peak areas for the selected MRM transitions of both HVA and HVA-d3 are integrated.
- A calibration curve is constructed by plotting the ratio of the peak area of HVA to the peak area of HVA-d3 against the corresponding concentrations of HVA standards.
- The concentration of HVA in the unknown urine sample is then calculated from the calibration curve using the measured peak area ratio of HVA to HVA-d3.

Experimental Workflow for HVA Quantification using HVA-d3

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Homovanillic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of Homovanillic Acid-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020060#physical-and-chemical-properties-of-homovanillic-acid-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com